1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Overview
Description
1-Bromo-2-chloro-4-methyl-5-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound could interact with its targets through various types of chemical reactions. For example, the nitro group might undergo reduction to form an amine, or the halogens (bromine and chlorine) might participate in electrophilic aromatic substitution reactions .
Biochemical Pathways
The specific pathways affected by this compound would depend on its exact targets and mode of action. It could potentially affect a wide range of biochemical processes, from DNA synthesis to protein function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors, including its chemical structure and the specific biological system . For example, the presence of halogens might affect its lipid solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound would depend on its targets and mode of action. Potential effects could range from changes in gene expression to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the compound’s action, efficacy, and stability .
Biological Activity
1-Bromo-2-chloro-4-methyl-5-nitrobenzene is an aromatic compound characterized by the presence of bromine and chlorine substituents on its benzene ring, along with a nitro group and a methyl group. Its molecular formula is C7H5BrClNO2, and it has a molecular weight of approximately 236.48 g/mol. This compound has been investigated for its biological activities, particularly its cytotoxicity and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C7H5BrClNO2 |
Molecular Weight | 236.48 g/mol |
Appearance | Yellow solid |
Solubility | Moderate in organic solvents |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Cytotoxicity : This compound has demonstrated significant cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. Studies have shown that it may affect cellular pathways related to apoptosis and cell proliferation .
- Antimicrobial Properties : While specific data on this compound's antimicrobial efficacy is limited, its derivatives have been studied for such properties. The presence of the nitro group may enhance its reactivity and biological activity.
The mechanism of action for this compound involves several key processes:
- Nucleophilic Substitution : The electron-withdrawing nitro group enhances the reactivity of the chloro group towards nucleophiles, facilitating substitution reactions.
- Reduction : The nitro group can undergo reduction to form amino derivatives, which may contribute to its biological activity.
- Oxidation : Potential oxidation pathways could lead to the formation of reactive intermediates that interact with cellular targets.
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various nitroaromatic compounds, this compound was tested against several cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, suggesting moderate potency compared to other compounds in its class .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of halogenated nitro compounds, including this compound. Preliminary results showed effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL noted for Staphylococcus aureus strains .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Bromo-2-chloro-5-methyl-4-nitrobenzene | Similar halogenation pattern | Moderate cytotoxicity |
1-Bromo-3-chloro-5-methyl-4-nitrobenzene | Variation in halogen positions | Lower cytotoxicity |
1-Bromo-2-fluoro-5-methyl-4-nitrobenzene | Fluorine instead of chlorine | Enhanced reactivity |
Properties
IUPAC Name |
1-bromo-2-chloro-4-methyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBMAXWOTGLSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674299 | |
Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126367-34-7 | |
Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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